The Specificity and Application of Ac-DEVD-pNA as a Chromogenic Substrate for Caspase-3
The Specificity and Application of Ac-DEVD-pNA as a Chromogenic Substrate for Caspase-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromogenic peptide substrate Ac-DEVD-pNA, with a primary focus on its well-established role as a substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. While the user query specified Ac-DMQD-pNA, extensive research indicates this is likely a typographical error, as the vast majority of scientific literature and commercially available kits utilize Ac-DEVD-pNA for caspase-3 activity assays. A minor mention of Ac-DMQD-pNA in a specific context will be addressed.
Introduction to Caspase-3 and Apoptosis
Caspase-3 (cysteine-aspartic protease 3) is a critical member of the caspase family of proteases that play a central role in programmed cell death, or apoptosis.[1][2] In healthy cells, caspase-3 exists as an inactive zymogen.[1] Upon receiving apoptotic signals, initiator caspases such as caspase-8 and caspase-9 cleave pro-caspase-3, leading to its activation.[1][3] Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, orchestrating the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation and the dismantling of the cell.[1][4] Given its central role, the measurement of caspase-3 activity is a key indicator of apoptosis in experimental systems.
Ac-DEVD-pNA: A Specific Chromogenic Substrate for Caspase-3
The synthetic tetrapeptide Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used colorimetric substrate for measuring the activity of caspase-3 and related proteases.[5][6] The peptide sequence DEVD is specifically recognized and cleaved by caspase-3 after the aspartate residue.[5] This cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[7][8] The rate of pNA release is directly proportional to the caspase-3 activity in the sample.
While Ac-DEVD-pNA is predominantly used for caspase-3, it can also be cleaved by other caspases, most notably caspase-7.[8][9] However, kinetic studies demonstrate a higher affinity of caspase-3 for this substrate, as indicated by its lower Michaelis constant (Km) value.
A Note on Ac-DMQD-pNA
Limited information is available for the peptide substrate Ac-DMQD-pNA. One study on a recombinant caspase from the Pacific oyster, Crassostrea gigas, termed CgCaspase-1, showed that this enzyme exhibited activity towards both Ac-DMQD-pNA and Ac-DEVD-pNA.[10] However, in the context of mammalian caspases, Ac-DEVD-pNA remains the standard and well-characterized substrate for caspase-3.
Quantitative Data: Substrate Specificity of Ac-DEVD-pNA
The following table summarizes the Michaelis-Menten constant (Km) values of Ac-DEVD-pNA for various human caspases. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Caspase Enzyme | Km (µM) | Reference |
| Caspase-1 | 18 | [7][11] |
| Caspase-2 | Not Cleaved | [7][11] |
| Caspase-3 | 11 | [7][11] |
| Caspase-4 | 32 | [7][11] |
| Caspase-6 | 180 | [7][11] |
| Caspase-7 | 12 | [7][11] |
| Caspase-8 | 167 | [12] |
This data highlights the preferential cleavage of Ac-DEVD-pNA by caspase-3 and caspase-7.
Experimental Protocol: Colorimetric Caspase-3 Activity Assay
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using Ac-DEVD-pNA.
Materials:
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Cells of interest (adherent or suspension)
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Apoptosis-inducing agent (e.g., staurosporine, etoposide)
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Phosphate-Buffered Saline (PBS), ice-cold
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Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
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Protein quantification assay (e.g., Bradford or BCA)
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2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)
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Ac-DEVD-pNA substrate (4 mM stock in DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
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Induction of Apoptosis:
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Culture cells to the desired density.
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Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
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Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[13]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[13][14]
-
Carefully collect the supernatant, which contains the cytosolic extract, and keep it on ice.
-
-
Protein Quantification:
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Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Activity Assay:
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In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to be equal with Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.[13]
-
To initiate the reaction, add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[13]
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Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the absorbance at 405 nm using a microplate reader.[13]
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-
Data Analysis:
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Subtract the background reading (from wells with lysis buffer and substrate but no cell lysate) from all sample readings.
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The caspase-3 activity can be expressed as the change in absorbance per unit of protein per unit of time. It is often presented as a fold-increase in activity in the treated samples compared to the untreated control.
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Signaling Pathways Leading to Caspase-3 Activation
Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1]
Experimental Workflow for Caspase-3 Assay
Caption: Workflow for a colorimetric caspase-3 activity assay.
Caspase-3 Activation Signaling Pathway
Caption: Intrinsic and extrinsic pathways of caspase-3 activation.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ac-Asp-Glu-Val-Asp-pNA (Caspase-3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 12. innopep.com [innopep.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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